molecular formula C9H12N2OS B11758750 2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one

2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one

Cat. No.: B11758750
M. Wt: 196.27 g/mol
InChI Key: PRORQSUTYXSFHG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one is a heterocyclic compound that features a fused thiazole and azepine ring system. This compound is of significant interest in medicinal chemistry due to its potential bioactive properties and diverse pharmacological effects .

Preparation Methods

Chemical Reactions Analysis

2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one can undergo a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

2,4-dimethyl-7,8-dihydro-6H-[1,3]thiazolo[4,5-b]azepin-5-one

InChI

InChI=1S/C9H12N2OS/c1-6-10-9-7(13-6)4-3-5-8(12)11(9)2/h3-5H2,1-2H3

InChI Key

PRORQSUTYXSFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)CCCC(=O)N2C

Origin of Product

United States

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